molecular formula C24H20ClNO3 B11331408 PqsR/LasR-IN-1

PqsR/LasR-IN-1

Cat. No.: B11331408
M. Wt: 405.9 g/mol
InChI Key: WMGRTKLFMHNQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PqsR/LasR-IN-1, also known as compound 2a, is a potent inhibitor of the PqsR and LasR systems. These systems are crucial for the quorum sensing mechanism in Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen. This compound exhibits anti-virulence activity by reducing the production of biofilm, pyocyanin, and rhamnolipids in Pseudomonas aeruginosa .

Preparation Methods

Chemical Reactions Analysis

PqsR/LasR-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

PqsR/LasR-IN-1 has several scientific research applications:

Mechanism of Action

PqsR/LasR-IN-1 exerts its effects by inhibiting the PqsR and LasR systems in Pseudomonas aeruginosa. These systems are part of the quorum sensing mechanism that regulates the expression of virulence factors. By binding to the PqsR and LasR receptors, this compound prevents the activation of these systems, thereby reducing the production of biofilm, pyocyanin, and rhamnolipids .

Comparison with Similar Compounds

PqsR/LasR-IN-1 is unique in its dual inhibition of both PqsR and LasR systems. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific targets within the quorum sensing systems.

Properties

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H20ClNO3/c1-14-3-9-20(11-15(14)2)26-23(27)17-6-10-21-18(12-17)13-22(29-24(21)28)16-4-7-19(25)8-5-16/h3-12,22H,13H2,1-2H3,(H,26,27)

InChI Key

WMGRTKLFMHNQKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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